An In-depth Technical Guide to 2-(Oxolan-3-ylidene)acetonitrile
An In-depth Technical Guide to 2-(Oxolan-3-ylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
IUPAC Name: 2-(Oxolan-3-ylidene)acetonitrile
The nomenclature of this compound is derived from its core structure. "Oxolane" is the IUPAC-preferred name for a five-membered saturated heterocyclic ether, commonly known as tetrahydrofuran. The "(3-ylidene)" suffix indicates a double bond is connected to the 3-position of the oxolane ring. "Acetonitrile" refers to the C≡N functional group attached to this double bond.
Synonyms:
-
(Tetrahydrofuran-3-ylidene)acetonitrile
-
2-(Tetrahydrofuran-3-ylidene)acetonitrile
Molecular Structure:
Figure 1: 2D structure of 2-(oxolan-3-ylidene)acetonitrile.
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₆H₇NO[1] |
| Molecular Weight | 109.13 g/mol |
| PubChem CID | 63333093[1] |
| CAS Number | Not explicitly assigned. The precursor, Tetrahydrofuran-3-one, has the CAS number 22929-52-8.[1][2][3][4][5] |
Synthesis Strategies: An Overview
The synthesis of 2-(oxolan-3-ylidene)acetonitrile, an α,β-unsaturated nitrile, can be approached through several established olefination reactions. The choice of method often depends on factors such as desired stereoselectivity, substrate compatibility, and reagent availability. The key precursor for these syntheses is Tetrahydrofuran-3-one (also known as 3-oxolanone).
Table 2: Properties of Tetrahydrofuran-3-one
| Property | Value | Source |
| CAS Number | 22929-52-8 | [1][2][3][4][5] |
| Molecular Formula | C₄H₆O₂ | [1][2] |
| Molecular Weight | 86.09 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid | [2][3] |
| Boiling Point | 68 °C / 60 mmHg | [2][3][4] |
| Density | 1.12 g/cm³ | [2] |
| Refractive Index | 1.44 (at 20 °C) | [2][3] |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones, typically yielding the (E)-isomer with high stereoselectivity. This reaction involves a phosphonate-stabilized carbanion reacting with a carbonyl compound. For the synthesis of 2-(oxolan-3-ylidene)acetonitrile, the HWE reaction would involve the reaction of tetrahydrofuran-3-one with a cyanomethylphosphonate ester, such as diethyl cyanomethylphosphonate.
The primary advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, allowing it to react efficiently with ketones, and the water-soluble nature of the phosphate byproduct, which simplifies purification.
Experimental Protocol: General Horner-Wadsworth-Emmons Reaction
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Preparation of the Phosphonate Carbanion: A strong base, such as sodium hydride (NaH), is used to deprotonate the diethyl cyanomethylphosphonate in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed at 0 °C to room temperature.
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Reaction with Ketone: A solution of tetrahydrofuran-3-one in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at a controlled temperature (often 0 °C).
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Reaction Progression and Quenching: The reaction mixture is stirred for a specified period, allowing it to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram 1: General workflow of the Horner-Wadsworth-Emmons reaction for the synthesis of 2-(oxolan-3-ylidene)acetonitrile.
Knoevenagel Condensation
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone, typically catalyzed by a weak base. For the synthesis of 2-(oxolan-3-ylidene)acetonitrile, malononitrile (which has a highly active methylene group) would be reacted with tetrahydrofuran-3-one.
This reaction is advantageous due to its often milder conditions compared to other olefination methods.
Experimental Protocol: General Knoevenagel Condensation
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Reactant Mixture: Tetrahydrofuran-3-one and malononitrile are dissolved in a suitable solvent, such as ethanol or toluene.
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Catalyst Addition: A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the desired product.
Physicochemical Properties and Spectral Data (Predicted and Expected)
While specific experimental data for 2-(oxolan-3-ylidene)acetonitrile is not widely available in the literature, its properties can be predicted based on its structure and the known characteristics of similar compounds.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Liquid or low-melting solid | The relatively small molecular size and potential for intermolecular dipole-dipole interactions suggest this state at room temperature. |
| Boiling Point | Elevated due to polarity | The nitrile and ether functionalities introduce polarity, leading to a higher boiling point than nonpolar analogues of similar molecular weight. |
| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents like dichloromethane, ethyl acetate, and acetone due to its organic nature. |
Expected Spectral Data:
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¹H NMR: The spectrum is expected to show signals for the protons on the tetrahydrofuran ring and a singlet for the vinylic proton. The chemical shifts of the ring protons would be influenced by their proximity to the oxygen atom and the double bond.
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¹³C NMR: The spectrum would feature distinct signals for the carbons of the tetrahydrofuran ring, the vinylic carbons, and the nitrile carbon. The carbon of the C≡N group typically appears in the range of 115-125 ppm.
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IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹.[6] The C=C double bond stretch would likely appear in the 1620-1680 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (109.13 g/mol ).
Potential Applications in Research and Drug Development
While specific applications for 2-(oxolan-3-ylidene)acetonitrile are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and materials science.
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Scaffold for Bioactive Molecules: The tetrahydrofuran ring is a common feature in many natural products and pharmacologically active compounds. The ylideneacetonitrile moiety can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening. For instance, related ylideneacetonitrile structures are found in intermediates for Janus kinase (JAK) inhibitors used in the treatment of rheumatoid arthritis.[7]
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Michael Acceptor: The α,β-unsaturated nitrile system makes the molecule a potential Michael acceptor, enabling its use in conjugate addition reactions to introduce new functional groups and build more complex molecular architectures.
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Intermediate in Heterocyclic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functionalized tetrahydrofuran derivatives.
Safety and Handling
Precursor (Tetrahydrofuran-3-one):
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Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation.[3]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, and eye/face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]
General Handling for Ylideneacetonitriles:
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Toxicity: Nitriles should be handled with care as they can be toxic.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
This technical guide provides a foundational understanding of 2-(oxolan-3-ylidene)acetonitrile. Further experimental investigation is warranted to fully characterize its properties and explore its potential in various scientific and industrial applications.
References
-
ChemBK. (2024, April 9). tetrahydrofuran-3-one. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(oxolan-3-ylidene)acetonitrile (C6H7NO). Retrieved from [Link]
-
UCLA Division of Physical Sciences. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-(oxolan-3-ylidene)acetonitrile (C6H7NO) [pubchemlite.lcsb.uni.lu]
- 2. 1123787-67-6|2-(Oxetan-3-ylidene)acetonitrile|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
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